molecular formula C48H64N10O11 B12752449 H-Phe-ile-tyr-his-ser-tyr-lys-OH CAS No. 78107-95-6

H-Phe-ile-tyr-his-ser-tyr-lys-OH

Cat. No.: B12752449
CAS No.: 78107-95-6
M. Wt: 957.1 g/mol
InChI Key: UGNHRSCFXDKXMM-KOOAXUMWSA-N
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Description

H-Phe-ile-tyr-his-ser-tyr-lys-OH is a heptapeptide composed of the amino acids phenylalanine, isoleucine, tyrosine, histidine, serine, tyrosine, and lysine. This peptide has been studied for its potential effects on learning and memory processes, as well as its ability to modulate certain behavioral responses in animal models .

Preparation Methods

The synthesis of H-Phe-ile-tyr-his-ser-tyr-lys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial production methods for peptides like this compound often involve large-scale SPPS, which can be automated to increase efficiency and yield .

Chemical Reactions Analysis

H-Phe-ile-tyr-his-ser-tyr-lys-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracetic acid.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which H-Phe-ile-tyr-his-ser-tyr-lys-OH exerts its effects involves its interaction with specific receptors and signaling pathways in the brain. The peptide has been shown to modulate the release of neurotransmitters and influence synaptic plasticity, which are critical for learning and memory processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the peptide interacts with receptors involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Comparison with Similar Compounds

H-Phe-ile-tyr-his-ser-tyr-lys-OH can be compared to other peptides with similar structures and functions, such as:

    This compound: This peptide has a similar amino acid sequence but may differ in specific residues or modifications.

    This compound: Another peptide with a similar structure, but with variations in the sequence that may alter its biological activity.

The uniqueness of this compound lies in its specific sequence and the resulting biological effects, which distinguish it from other peptides with similar compositions .

Properties

CAS No.

78107-95-6

Molecular Formula

C48H64N10O11

Molecular Weight

957.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C48H64N10O11/c1-3-28(2)41(58-42(62)35(50)21-29-9-5-4-6-10-29)47(67)56-38(23-31-14-18-34(61)19-15-31)44(64)55-39(24-32-25-51-27-52-32)45(65)57-40(26-59)46(66)54-37(22-30-12-16-33(60)17-13-30)43(63)53-36(48(68)69)11-7-8-20-49/h4-6,9-10,12-19,25,27-28,35-41,59-61H,3,7-8,11,20-24,26,49-50H2,1-2H3,(H,51,52)(H,53,63)(H,54,66)(H,55,64)(H,56,67)(H,57,65)(H,58,62)(H,68,69)/t28-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

UGNHRSCFXDKXMM-KOOAXUMWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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